4-Hexyl-1,3-dioxolane
Description
4-Hexyl-1,3-dioxolane is a cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted with a hexyl group at the 4-position. These compounds are widely studied for their roles in organic synthesis, polymer chemistry, and functional materials due to their stability, tunable reactivity, and amphiphilic nature .
Properties
CAS No. |
72493-07-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-9-7-10-8-11-9/h9H,2-8H2,1H3 |
InChI Key |
XCHIZZBEJDCLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexyl-1,3-dioxolane can be synthesized through the acid-catalyzed acetalization of aldehydes with diols. The reaction typically involves the use of an aldehyde (such as hexanal) and ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid . The reaction is carried out at room temperature, and the product is obtained after purification.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Acid-modified montmorillonite (MMT) catalysts have been shown to be effective in achieving high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Hexyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes and open-chain compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Hexyl-1,3-dioxolane involves its ability to form stable intermediates during chemical reactions. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted side reactions. The compound’s stability and reactivity are attributed to the electronic effects of the oxygen atoms in the ring, which can stabilize reaction intermediates .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The properties of 1,3-dioxolane derivatives are highly dependent on substituent type, position, and chain length. Key structural analogs include:
- Volatility : Shorter alkyl chains (e.g., methyl, ethyl) increase volatility, as seen in 2-methyl-1,3-dioxolane detected in PET materials . Longer chains (e.g., hexyl, pentyl) reduce volatility and enhance hydrophobicity .
- Dielectric Behavior: Derivatives with branched alkyl chains (e.g., isobutyl) exhibit complex dielectric responses, including structural α-relaxation and sub-α Debye-like processes due to non-polar chain interactions .
Stability and Environmental Impact
- Degradation : 1,3-dioxolane derivatives with methyl or ethyl groups (e.g., 2-methyl-1,3-dioxolane) persist as volatile impurities in recycled PET, even after super-clean processing .
- Hydrate Formation : Structural analogs like 4-methyl-1,3-dioxolane form binary hydrates with methane, with crystal structure (sII or sH) dependent on guest molecule size .
Key Research Findings
- Substituent Effects : Increasing alkyl chain length improves thermal stability and reduces dielectric relaxation times .
- Fluorination : Fluorinated 1,3-dioxolanes exhibit exceptional gas separation performance, attributed to their rigid, glassy structures .
- Chirality : Enantiomeric separation of chiral derivatives is achievable via chiral capillary GC, critical for pharmaceutical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
